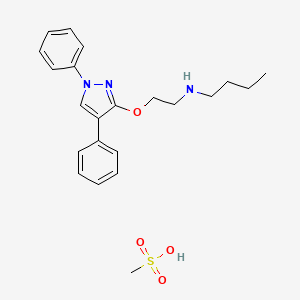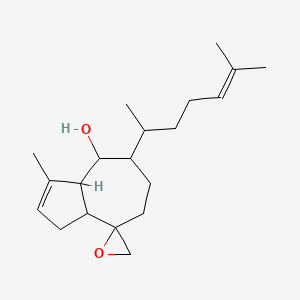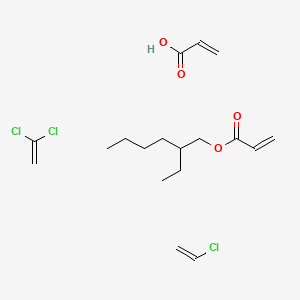
Chloroethene;1,1-dichloroethene;2-ethylhexyl prop-2-enoate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Chloroethene;1,1-dichloroethene;2-ethylhexyl prop-2-enoate;prop-2-enoic acid” is a combination of four distinct chemical entities, each with unique properties and applications.
Vorbereitungsmethoden
Chloroethene: Chloroethene is produced industrially by the thermal cracking of 1,2-dichloroethane, which is itself produced by the chlorination of ethylene . The reaction conditions typically involve high temperatures and the presence of a catalyst such as iron(III) chloride.
1,1-Dichloroethene: 1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane . This reaction is typically carried out in the presence of a base such as sodium hydroxide at elevated temperatures.
2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate is synthesized by the esterification of 2-ethylhexanol with acrylic acid . This reaction is typically catalyzed by an acid such as sulfuric acid and carried out under reflux conditions.
Prop-2-enoic acid: Prop-2-enoic acid is produced by the oxidation of propylene in the presence of a catalyst such as molybdenum oxide . This reaction is typically carried out at high temperatures and pressures.
Analyse Chemischer Reaktionen
Chloroethene: Chloroethene undergoes addition polymerization to form polyvinyl chloride (PVC) . This reaction is typically initiated by free radicals and carried out under high pressure and temperature.
1,1-Dichloroethene: 1,1-Dichloroethene undergoes polymerization to form polyvinylidene chloride (PVDC) . This reaction is typically initiated by free radicals and carried out under high pressure and temperature.
2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate undergoes free-radical polymerization to form poly(2-ethylhexyl acrylate) . This reaction is typically carried out in the presence of a free-radical initiator such as benzoyl peroxide.
Prop-2-enoic acid: Prop-2-enoic acid undergoes polymerization to form polyacrylic acid . This reaction is typically initiated by free radicals and carried out under high pressure and temperature.
Wissenschaftliche Forschungsanwendungen
Chloroethene: Chloroethene is primarily used in the production of polyvinyl chloride (PVC), which is used in a wide range of applications including pipes, cables, and packaging materials .
1,1-Dichloroethene: 1,1-Dichloroethene is used in the production of polyvinylidene chloride (PVDC), which is used in food packaging and as a barrier material in various applications .
2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate is used in the production of adhesives, coatings, and sealants . It is also used in the production of pressure-sensitive adhesives and as a plasticizer in various applications.
Prop-2-enoic acid: Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in diapers, adult incontinence products, and other absorbent materials . It is also used in the production of water treatment chemicals and as a monomer in the production of various polymers and resins.
Wirkmechanismus
Chloroethene: Chloroethene undergoes addition polymerization to form polyvinyl chloride (PVC) . The polymerization reaction is initiated by free radicals, which add to the double bond of the chloroethene molecule, forming a new radical that can react with another chloroethene molecule. This process continues, forming a long chain of PVC.
1,1-Dichloroethene: 1,1-Dichloroethene undergoes polymerization to form polyvinylidene chloride (PVDC) . The polymerization reaction is initiated by free radicals, which add to the double bond of the 1,1-dichloroethene molecule, forming a new radical that can react with another 1,1-dichloroethene molecule. This process continues, forming a long chain of PVDC.
2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate undergoes free-radical polymerization to form poly(2-ethylhexyl acrylate) . The polymerization reaction is initiated by free radicals, which add to the double bond of the 2-ethylhexyl prop-2-enoate molecule, forming a new radical that can react with another 2-ethylhexyl prop-2-enoate molecule. This process continues, forming a long chain of poly(2-ethylhexyl acrylate).
Prop-2-enoic acid: Prop-2-enoic acid undergoes polymerization to form polyacrylic acid . The polymerization reaction is initiated by free radicals, which add to the double bond of the prop-2-enoic acid molecule, forming a new radical that can react with another prop-2-enoic acid molecule. This process continues, forming a long chain of polyacrylic acid.
Vergleich Mit ähnlichen Verbindungen
Chloroethene: Chloroethene is similar to other vinyl compounds such as vinyl fluoride and vinyl bromide . chloroethene is unique in its widespread use in the production of polyvinyl chloride (PVC).
1,1-Dichloroethene: 1,1-Dichloroethene is similar to other dichloroethenes such as 1,2-dichloroethene . 1,1-dichloroethene is unique in its use in the production of polyvinylidene chloride (PVDC).
2-Ethylhexyl prop-2-enoate: 2-Ethylhexyl prop-2-enoate is similar to other acrylates such as butyl acrylate and methyl acrylate . 2-ethylhexyl prop-2-enoate is unique in its use in the production of pressure-sensitive adhesives and as a plasticizer.
Prop-2-enoic acid: Prop-2-enoic acid is similar to other carboxylic acids such as methacrylic acid and crotonic acid . prop-2-enoic acid is unique in its use in the production of superabsorbent polymers and water treatment chemicals.
Eigenschaften
CAS-Nummer |
65045-76-3 |
|---|---|
Molekularformel |
C18H29Cl3O4 |
Molekulargewicht |
415.8 g/mol |
IUPAC-Name |
chloroethene;1,1-dichloroethene;2-ethylhexyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C3H4O2.C2H2Cl2.C2H3Cl/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-3(4)5;1-2(3)4;1-2-3/h6,10H,3-5,7-9H2,1-2H3;2H,1H2,(H,4,5);1H2;2H,1H2 |
InChI-Schlüssel |
AIVWELPCACVONN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C=C.C=CC(=O)O.C=CCl.C=C(Cl)Cl |
Verwandte CAS-Nummern |
65045-76-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


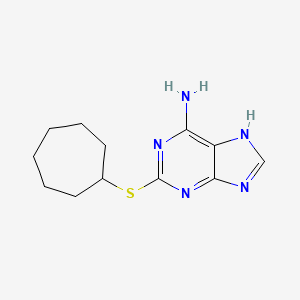
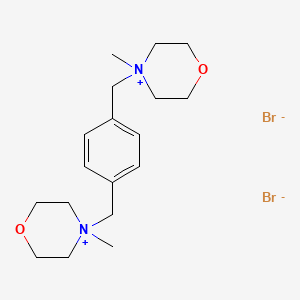
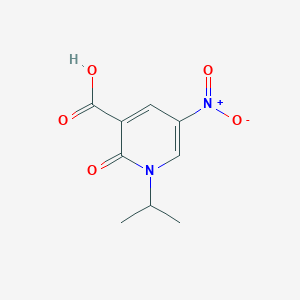
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
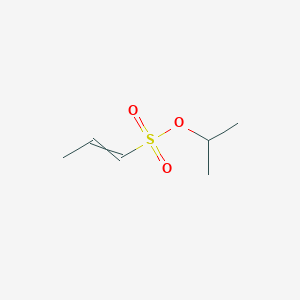
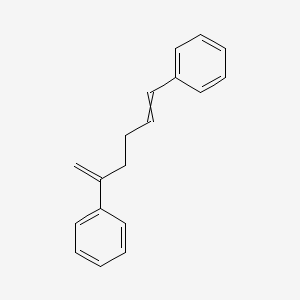
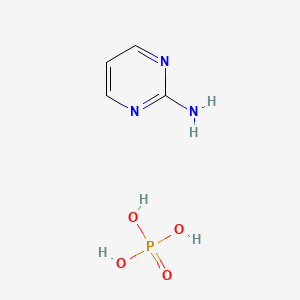
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)

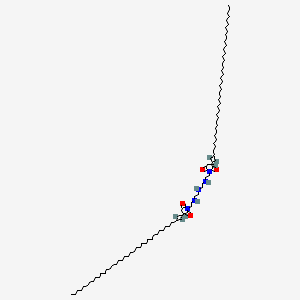
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
